![molecular formula C10H6ClF6N3OS B1436278 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol CAS No. 1823183-33-0](/img/structure/B1436278.png)
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol
Overview
Description
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol is a complex organic compound with a molecular formula of C10H6ClF6N3OS and a molecular weight of 365.68 g/mol . This compound is notable for its unique structure, which includes a triazolopyridine ring system substituted with chloro and trifluoromethyl groups, and a trifluoropropanol moiety linked via a thioether bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol typically involves multiple steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the triazolopyridine ring.
Introduction of the Chloro and Trifluoromethyl Groups: These groups are introduced via electrophilic substitution reactions.
Formation of the Thioether Linkage: This step involves the reaction of the triazolopyridine intermediate with a thiol compound.
Addition of the Trifluoropropanol Moiety: The final step involves the reaction of the thioether intermediate with a trifluoropropanol derivative under nucleophilic substitution conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the triazolopyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound’s triazolopyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the thioether linkage can facilitate interactions with thiol-containing proteins. Overall, the compound may exert its effects by disrupting key biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
- 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-one
- 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-amine
Comparison: Compared to these similar compounds, 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
3-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF6N3OS/c11-5-1-4(9(12,13)14)2-20-7(5)18-19-8(20)22-3-6(21)10(15,16)17/h1-2,6,21H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHDTEPEJMKCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF6N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)
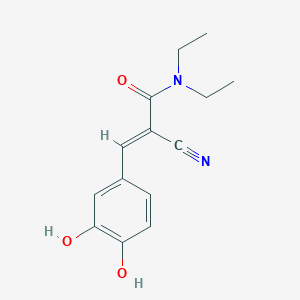
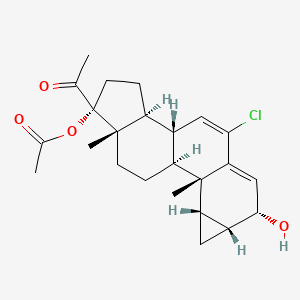

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)
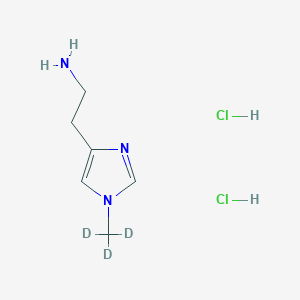
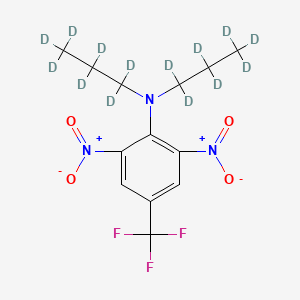

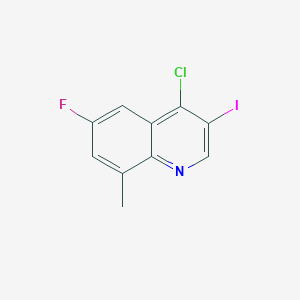
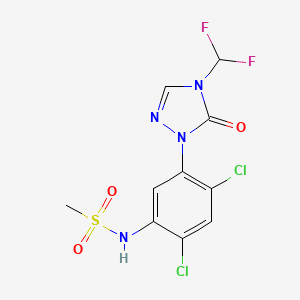
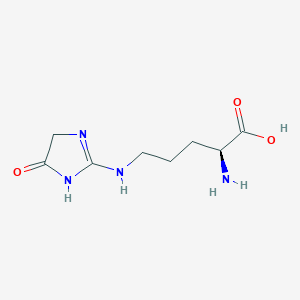
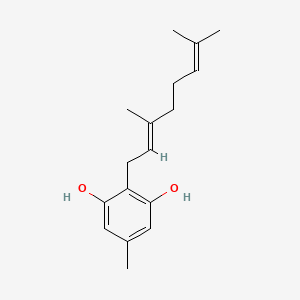
![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)
